

Application Notes and Protocols for TT01001

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Compound of Interest

Compound Name: TT01001

Cat. No.: B1682030

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These application notes provide detailed protocols for the dissolution and experimental use of **TT01001**, a novel, orally active mitoNEET agonist. **TT01001** has been shown to improve mitochondrial function and shows potential therapeutic effects in type II diabetes and neurological disorders by targeting the mitochondrial outer membrane protein mitoNEET.^{[1][2]}

Chemical Properties

Property	Value	Reference
IUPAC Name	Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate	[3]
CAS Number	1022367-69-6	[3][4]
Molecular Formula	C ₁₅ H ₁₉ Cl ₂ N ₃ O ₂ S	[4]
Molecular Weight	376.30 g/mol	[4]
Appearance	Solid powder	[3][4]

Solubility Data

TT01001 is readily soluble in dimethyl sulfoxide (DMSO) for in vitro studies.^{[3][4]} For in vivo applications, it can be suspended in a solution of 0.5% (w/v) methyl cellulose.

Solvent	Concentration	Notes	Reference
DMSO	125 mg/mL (332.18 mM)	Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.	[2]
0.5% (w/v) Methyl Cellulose	Not specified	Used for suspension in in vivo animal studies.	

Experimental Protocols

Preparation of TT01001 Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of **TT01001** in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.

Materials:

- **TT01001** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Procedure:

- **Weighing:** Carefully weigh the desired amount of **TT01001** powder in a sterile microcentrifuge tube.

- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 2.6575 mL of DMSO to 1 mg of **TT01001**).
- Dissolution:
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
 - Visually inspect the solution to ensure there are no visible particles.
- Storage:
 - For short-term storage (days to weeks), store the stock solution at -20°C.[\[3\]](#)[\[4\]](#)
 - For long-term storage (months to years), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[\[2\]](#) Protect from light.[\[2\]](#)

Note on Final Concentration: When diluting the DMSO stock solution into aqueous buffers or media for experiments, ensure the final concentration of DMSO is not detrimental to the cells or assay system (typically <0.5%).

Preparation of **TT01001** Suspension for In Vivo Experiments

This protocol describes the preparation of a suspension of **TT01001** for oral administration in animal models.

Materials:

- **TT01001** powder
- 0.5% (w/v) Methyl Cellulose solution in sterile water
- Mortar and pestle or homogenizer

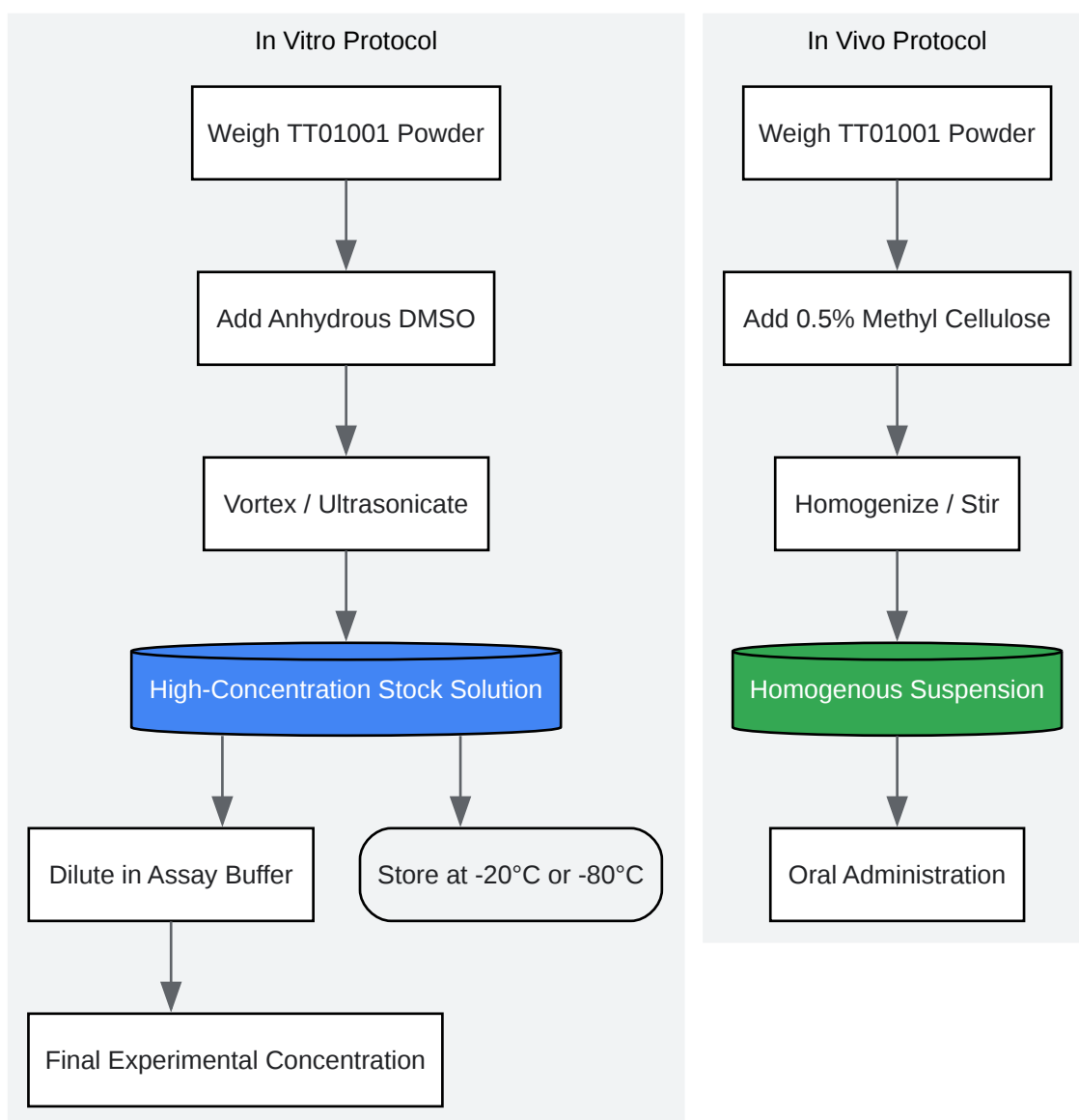
- Stir plate and stir bar

Procedure:

- Weighing: Weigh the required amount of **TT01001** for the desired dosage.
- Suspension:
 - Gradually add the 0.5% methyl cellulose solution to the **TT01001** powder while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.
 - Alternatively, place the powder in a sterile beaker with a stir bar, add the methyl cellulose solution, and stir continuously until a homogenous suspension is achieved.
- Administration: The suspension should be prepared fresh daily and administered to animals via oral gavage.

Diagrams

Experimental Workflow for TT01001 Dissolution and Use

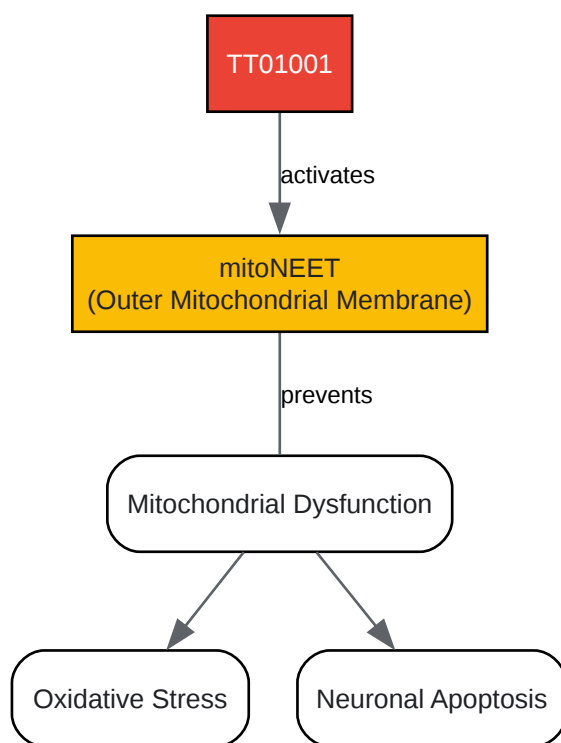


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Caption: Workflow for preparing **TT01001** for in vitro and in vivo experiments.

Simplified Signaling Pathway of **TT01001**

TT01001 acts as a ligand for mitoNEET, a protein located on the outer mitochondrial membrane.[1] By binding to mitoNEET, **TT01001** helps to ameliorate mitochondrial dysfunction, which in turn reduces oxidative stress and neuronal apoptosis.[2][5] This mechanism of action is distinct from that of pioglitazone as **TT01001** does not activate the peroxisome proliferator-activated receptor- γ (PPAR γ).[2]



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